molecular formula C22H26N2O3S B2817838 1-(4-methylphenyl)-5-oxo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}pyrrolidine-3-carboxamide CAS No. 1210168-21-0

1-(4-methylphenyl)-5-oxo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}pyrrolidine-3-carboxamide

Cat. No.: B2817838
CAS No.: 1210168-21-0
M. Wt: 398.52
InChI Key: RVOGKVJCCDOOJI-UHFFFAOYSA-N
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Description

“1-(4-methylphenyl)-5-oxo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}pyrrolidine-3-carboxamide” is a complex organic compound that features a pyrrolidine ring, a thiophene group, and a tetrahydropyran moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-(4-methylphenyl)-5-oxo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}pyrrolidine-3-carboxamide” typically involves multi-step organic reactions. A possible synthetic route could include:

  • Formation of the pyrrolidine ring through a cyclization reaction.
  • Introduction of the thiophene group via a coupling reaction.
  • Attachment of the tetrahydropyran moiety through a nucleophilic substitution.
  • Final amide formation by reacting the intermediate with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene and pyrrolidine rings.

    Reduction: Reduction reactions could target the carbonyl group in the pyrrolidine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides for nucleophilic substitution or Lewis acids for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.

Medicine

In medicinal chemistry, the compound could be explored for its therapeutic potential, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, it could find applications in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Alternatively, it could interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-oxo-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-1-(phenyl)pyrrolidine-3-carboxamide
  • 5-oxo-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-1-(m-tolyl)pyrrolidine-3-carboxamide

Uniqueness

The unique combination of functional groups in “1-(4-methylphenyl)-5-oxo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}pyrrolidine-3-carboxamide” may confer distinct biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-(4-methylphenyl)-5-oxo-N-[(4-thiophen-2-yloxan-4-yl)methyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-16-4-6-18(7-5-16)24-14-17(13-20(24)25)21(26)23-15-22(8-10-27-11-9-22)19-3-2-12-28-19/h2-7,12,17H,8-11,13-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOGKVJCCDOOJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3(CCOCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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